Diisononyl cyclohexanedicarboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
bis(3,5,5-trimethylhexyl) cyclohexane-1,2-dicarboxylate;bis(3,5,5-trimethylhexyl) cyclohexane-1,3-dicarboxylate;bis(3,5,5-trimethylhexyl) cyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C26H48O4/c1-19(17-25(3,4)5)13-15-29-23(27)21-9-11-22(12-10-21)24(28)30-16-14-20(2)18-26(6,7)8;1-19(17-25(3,4)5)12-14-29-23(27)21-10-9-11-22(16-21)24(28)30-15-13-20(2)18-26(6,7)8;1-19(17-25(3,4)5)13-15-29-23(27)21-11-9-10-12-22(21)24(28)30-16-14-20(2)18-26(6,7)8/h3*19-22H,9-18H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNOUBLJFWGBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C1CCC(CC1)C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C.CC(CCOC(=O)C1CCCC(C1)C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C.CC(CCOC(=O)C1CCCCC1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H144O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1274.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Isomerism of Diisononyl Cyclohexanedicarboxylate
Catalytic Hydrogenation of Diisononyl Phthalate (B1215562)
The principal commercial route for producing Diisononyl cyclohexanedicarboxylate (DINCH) is through the catalytic hydrogenation of Diisononyl phthalate (DINP). biobasedpress.eunih.gov This process transforms the aromatic benzene (B151609) ring of the DINP molecule into a saturated cyclohexane (B81311) ring, yielding the desired cycloaliphatic diester. basf.com The reaction is a cascade process that can involve the partial hydrogenation of the aromatic ring to form intermediates like bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate before achieving full saturation.
Investigation of Catalyst Systems and Reaction Conditions
The efficiency and selectivity of DINP hydrogenation are highly dependent on the catalyst system and reaction conditions. Research has focused on optimizing these parameters to achieve high conversion rates and yields while minimizing by-product formation.
Group 8 transition metals, particularly ruthenium (Ru) and rhodium (Rh), are highly effective for this transformation. chemwinfo.com These metals are typically dispersed on a support material to maximize surface area and catalytic activity. mdpi.com Common supports include γ-alumina (γ-Al₂O₃), silica (B1680970) (SiO₂), and activated carbon. researchgate.netspecialchem.com
Key findings from various studies include:
Ruthenium-based Catalysts: Ultrauniform Ru nanoclusters supported on γ-Al₂O₃ have demonstrated exceptional performance, achieving 100% conversion of DINP and 100% selectivity to DINCH at a temperature of 140°C and a hydrogen pressure of 3 MPa. researchgate.netgoogle.com The modification of Ru/γ-Al₂O₃ catalysts with cobalt (Co) has also been shown to be highly efficient, reaching a 99.4% yield under optimized conditions of 120°C and 2 MPa pressure over 5 hours.
Rhodium-based Catalysts: A catalyst system using 1 wt% Rhodium on an aluminum-modified mesocellular foam (Al-MCF) support achieved 100% conversion of a similar phthalate (DOP) to its hydrogenated form at a lower temperature of 80°C and 68 atm (approx. 6.9 MPa) H₂ pressure within one hour. mdpi.com The interaction between the rhodium and the modified support was crucial for the enhanced activity. mdpi.com
Reaction Parameters: The hydrogenation is generally carried out at temperatures ranging from 50 to 250°C and pressures from 20 to 300 bar (2 to 30 MPa). specialchem.com For instance, one process describes optimal temperatures of 105 to 120°C and pressures greater than 100 bar (10 MPa). specialchem.com The reaction kinetics are influenced by temperature, with one study calculating an activation energy of 38.9 kJ/mol. specialchem.com
The table below summarizes various catalyst systems and their reported performance under different reaction conditions.
| Catalyst System | Support | Temperature | Pressure | Performance Metrics | Source |
|---|---|---|---|---|---|
| Ultrauniform Ru Nanoclusters | γ-Al₂O₃ | 140°C | 3 MPa | 100% DINP Conversion, 100% DINCH Selectivity | researchgate.netgoogle.com |
| Co-modified Ru (1%) / Co (0.5%) | γ-Al₂O₃ | 120°C | 2 MPa | 99.4% Yield | |
| Rhodium (1 wt%) | Aluminum-modified Mesocellular Foam (Al-MCF) | 80°C | ~6.9 MPa (68 atm) | 100% Conversion (of DOP) | mdpi.com |
| Ruthenium | Silica | 115°C | 150 bar (15 MPa) | 98.5% Conversion, 99.65% Selectivity | specialchem.com |
Stereoisomerism in Commercial this compound Production (cis/trans ratios)
The hydrogenation of the planar aromatic ring of DINP to a three-dimensional cyclohexane ring results in the formation of stereoisomers. The two isononyl ester groups can be on the same side of the cyclohexane ring (the cis isomer) or on opposite sides (the trans isomer). penpet.com
Commercial production of DINCH via catalytic hydrogenation under strictly controlled conditions results in a product with a fixed and predictable isomer ratio. researchgate.net The typical composition of commercial DINCH is a mixture dominated by the cis isomer.
| Isomer | Typical Commercial Percentage | Source |
|---|---|---|
| cis-Diisononyl cyclohexanedicarboxylate | ~90% | basf.comnih.gov |
| trans-Diisononyl cyclohexanedicarboxylate | ~10% | basf.comnih.gov |
This specific cis/trans ratio is a characteristic feature of the hydrogenated product and influences its physical properties as a plasticizer. researchgate.net
Alternative Synthetic Routes for this compound
While catalytic hydrogenation of DINP is the dominant industrial method, alternative synthetic pathways are being explored, driven by interests in feedstock diversification and sustainability.
Diels-Alder Reaction-Based Methodologies
An alternative chemical pathway to DINCH involves a Diels-Alder reaction. basf.comnih.gov This method consists of two main steps:
Diels-Alder Cycloaddition: Diisononyl maleate (B1232345) reacts with 1,3-butadiene. In this [4+2] cycloaddition, the diene (1,3-butadiene) and the dienophile (diisononyl maleate) react to form a cyclohexene (B86901) ring structure.
Hydrogenation: The resulting unsaturated cyclic ester is then hydrogenated to saturate the double bond within the ring, yielding the final this compound product. basf.com
This route provides an alternative to starting from diisononyl phthalate.
Sustainable Synthesis from Bio-based Feedstocks
To reduce reliance on petroleum-derived feedstocks, research is underway to produce DINCH and similar plasticizers from renewable, bio-based sources. The focus is on creating key chemical building blocks, such as dicarboxylic acids, from biomass.
One promising approach mirrors the Diels-Alder methodology but uses bio-derived components. A sustainable route to 1,2-cyclohexanedicarboxylates has been developed using bio-based fumarates (which can be produced from fermentation) and 1,3-dienes. This process, combining a Diels-Alder reaction with subsequent hydrogenation, can be performed in a one-pot, solvent-free manner with yields exceeding 98%.
Major chemical companies are also commercializing sustainable versions of DINCH using a mass balance approach. For instance, BASF has introduced a biomass-balanced (BMB) grade of DINCH where fossil fuels at the start of the production chain are replaced with bio-naphtha or biogas derived from organic waste and vegetable oils. basf.com This results in a product with a lower carbon footprint while maintaining the same chemical properties as the conventional version. basf.com
Structural Analysis of this compound Isomers and Related Compounds
DINCH is not a single chemical entity but a complex mixture of isomers, referred to as a UVCB substance (Unknown or Variable composition, Complex reaction products or Biological materials). This complexity arises from two primary sources:
Stereoisomerism of the Cyclohexane Ring: As discussed, the hydrogenation process creates cis and trans isomers based on the spatial orientation of the two ester groups. penpet.com
Isomerism of the Isononyl Alcohol: The "isononyl" alcohol used in the initial esterification to produce DINP is itself a mixture of various branched C9-alcohols. biobasedpress.eu These can include isomers such as methyloctyl alcohol and methylethylhexyl alcohol, each contributing to the structural diversity of the final DINCH product. penpet.com
Therefore, a sample of commercial DINCH contains numerous different compounds, all sharing the basic structure of 1,2-cyclohexanedicarboxylic acid esterified with C9-alcohols. penpet.com
Advanced analytical techniques are required to identify and differentiate these isomers. Gas chromatography coupled with mass spectrometry (GC/MS) and electrospray ionization-mass spectrometry (ESI/MS) are used to analyze the components of the mixture. These methods can separate and identify specific isomers, such as the cis and trans forms of di(3,5,5-trimethylhexyl) cyclohexane-1,2-dicarboxylates, which are constituents of the broader DINCH mixture. Spectroscopic methods like Nuclear Magnetic Resonance (¹H NMR) are also employed to distinguish between cis and trans isomers by analyzing the distinct signals of protons on the cyclohexane ring.
Advanced Analytical Methodologies for Diisononyl Cyclohexanedicarboxylate and Its Metabolites
Chromatographic and Spectrometric Techniques for Quantification
The primary analytical tools for quantifying DINCH metabolites are based on the coupling of chromatographic separation with mass spectrometric detection. This combination provides the necessary selectivity and sensitivity to measure trace levels of these compounds in complex biological and environmental samples.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the cornerstone for the quantitative analysis of DINCH metabolites in human biomonitoring studies. nih.govnih.gov This technique offers high selectivity and sensitivity, allowing for the detection of metabolites at concentrations as low as the nanogram-per-liter range. nih.govresearchgate.net Methods often employ online solid-phase extraction (SPE) coupled directly to the HPLC-MS/MS system, which automates sample cleanup and pre-concentration, thereby increasing throughput and reducing potential contamination. nih.govnih.gov
Quantification is typically achieved using isotope dilution, where stable isotope-labeled internal standards corresponding to each target analyte are added to the sample. nih.govnih.gov This approach corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision. Analytical methods developed using HPLC-MS/MS have achieved limits of quantification (LOQ) for major DINCH metabolites in the range of 0.05 to 0.1 µg/L in human urine. nih.govresearchgate.net
A significant analytical challenge stems from the nature of DINCH itself. Commercial DINCH is not a single, defined molecule but rather a complex mixture of isomeric compounds, specifically esters of 1,2-cyclohexanedicarboxylic acid with various branched-chain isononyl alcohols. nih.govresearchgate.netresearchgate.net This isomeric complexity is transferred to its metabolites, creating a multitude of structurally similar compounds that can be difficult to separate and distinguish analytically. nih.gov
Effective chromatographic separation is therefore critical to resolve these isomers and prevent misidentification and quantification errors. psu.edu The development of robust analytical methods must account for this complexity to ensure that the measurements accurately reflect exposure to the entire DINCH mixture. nih.gov
Biomarker Discovery and Validation for Diisononyl Cyclohexanedicarboxylate Exposure Assessment
Identifying sensitive and specific biomarkers is essential for accurately assessing human exposure to DINCH. Research has moved beyond simple hydrolysis products to focus on more specific, downstream metabolites formed through oxidative metabolism.
Advanced, non-targeted mass spectrometry-based approaches have been instrumental in discovering novel DINCH metabolites. nih.gov Two such methods are the Mass Defect Filter (MDF) and the Signal Mining Algorithm with Isotope Tracing (SMAIT). nih.gov These computational techniques analyze high-resolution mass spectrometry data to identify potential metabolite signals from in-vitro incubation samples. nih.gov
In one study, the MDF method identified 110 potential DINCH metabolite candidates, while the SMAIT method found 18. nih.gov From these, 21 signals were validated as tentative exposure markers in a rat model, and five of these were subsequently confirmed as probable DINCH-related metabolites in human urine samples. nih.gov These findings highlight the power of metabolomic profiling to expand the list of known biomarkers for a more comprehensive exposure assessment. nih.govresearchgate.net
Following exposure, DINCH is hydrolyzed to its monoester, mono-isononyl-cyclohexane-1,2-dicarboxylate (MINCH). nih.govresearchgate.net However, MINCH is excreted in very small amounts and is considered a poor biomarker of exposure. nih.govnih.gov The most reliable biomarkers are secondary, oxidized metabolites formed from MINCH. nih.govresearchgate.net
The primary oxidative metabolites identified and validated for human biomonitoring include:
mono(hydroxy-isononyl)cyclohexane-1,2-dicarboxylate (OH-MINCH or MHNCH) : Typically the most abundant specific metabolite found in urine. nih.govnist.gov
mono(oxo-isononyl)cyclohexane-1,2-dicarboxylate (oxo-MINCH or MONCH) : Another key oxidative metabolite. nih.govnih.gov
mono(carboxy-isooctyl)cyclohexane-1,2-dicarboxylate (cx-MINCH or MCOCH) : A metabolite formed by the shortening of the alkyl chain. nih.govnih.gov
These oxidative metabolites are considered specific and suitable for assessing DINCH exposure. nih.govnih.gov Studies have shown that after a single oral dose, these oxidized monoesters account for approximately 14.8% of the administered DINCH, with OH-MINCH being the largest contributor at about 10.7%. nih.govresearchgate.net In contrast, the non-specific breakdown product, cyclohexane-1,2-dicarboxylic acid (CHDA), is the major urinary metabolite but is not unique to DINCH exposure. nih.govresearchgate.netcpsc.gov
Table 1: Key Oxidative Metabolites of DINCH for Exposure Assessment
| Metabolite Name | Abbreviation | Typical Detection | Notes |
|---|---|---|---|
| mono(hydroxy-isononyl)cyclohexane-1,2-dicarboxylate | OH-MINCH, MHNCH | Frequently the most abundant specific metabolite in urine. nih.govnist.gov | A primary and sensitive biomarker of DINCH exposure. |
| mono(oxo-isononyl)cyclohexane-1,2-dicarboxylate | oxo-MINCH, MONCH | Commonly detected alongside OH-MINCH. nih.govnih.gov | A reliable marker of exposure. |
Method Development for this compound Determination in Environmental and Product Matrices
Beyond biological samples, methods have been developed to determine the presence of the parent DINCH compound in various environmental and product matrices. The analysis of indoor dust provides a valuable measure of the indoor environment contamination level and a potential source of human exposure. nih.gov
Analytical methods for dust and other solid samples often utilize gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (LC) techniques. nih.gov Studies quantifying DINCH in household dust have documented its increasing prevalence since its market introduction in 2002. nih.gov For instance, an analysis of German household dust samples collected between 1997 and 2009 showed that DINCH was found in 44% of samples by early 2006, with concentrations increasing in later years, reaching a maximum of 110 mg/kg of dust. nih.gov DINCH has also been detected in various consumer products, particularly those made from PVC, such as toys and food packaging materials. researchgate.netresearchgate.net
Environmental Fate and Distribution Dynamics of Diisononyl Cyclohexanedicarboxylate
Biodegradation Pathways and Rates in Environmental Compartments
The biodegradation of Diisononyl cyclohexanedicarboxylate is a key factor in its environmental persistence. However, available data presents a complex picture. Some research has indicated that DINCH possesses high biodegradability and low environmental persistence when compared to phthalates like Di(2-ethylhexyl) phthalate (B1215562) (DEHP). researchgate.net In contrast, a review by the French Agency for Food, Environmental and Occupational Health & Safety (ANSES) concluded that DINCH cannot be classified as readily biodegradable. acs.org
Detailed scientific literature on the specific metabolic pathways of DINCH in environmental compartments such as soil and water is limited. nih.gov For similar compounds, such as phthalates, biodegradation is known to occur via the hydrolysis of ester bonds followed by the breakdown of the core structure. It is plausible that DINCH undergoes an initial hydrolysis to form monoisononyl cyclohexanedicarboxylate (MINCH) and isononyl alcohol, which are then further degraded. However, specific rates and the microbial species involved in the degradation of DINCH in the environment have not been extensively documented.
Environmental Persistence Assessments and Half-Life Determination
The persistence of a chemical in the environment is often characterized by its half-life. For DINCH, persistence varies significantly across different environmental media.
In the atmosphere, DINCH is expected to exist in both vapor and particulate phases. nih.gov The vapor-phase portion of the compound is susceptible to degradation by photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this atmospheric reaction is approximately 4 hours, suggesting that it is not persistent in the air. nih.gov
In aquatic environments, hydrolysis is not considered a major degradation pathway. acs.org The estimated hydrolysis half-life for DINCH is 11 years at a pH of 7 and 1.1 years at a pH of 8. acs.org According to the criteria of the Stockholm Convention, an organic chemical with a half-life of more than two months in water is considered persistent, which raises questions about the long-term persistence of DINCH in aquatic systems. acs.org
Occurrence and Concentrations in Indoor Environments (e.g., dust)
As a plasticizer in numerous household goods, DINCH can leach from products and accumulate in indoor environments, particularly in house dust. diva-portal.org Its detection in indoor dust has become more frequent since its market introduction in Europe in 2002. nih.govnih.gov
Studies have quantified its presence in various locations. A comprehensive analysis of 953 dust samples from German households conducted between 1997 and 2009 found that DINCH concentrations increased significantly after its commercial introduction. researchgate.net By early 2006, the compound was found in 44% of the dust samples, with a maximum measured concentration of 110 mg/kg. researchgate.net More recent research in Guangzhou, China, detected DINCH residues in house floor dust ranging from 1,060 to 11,550 ng/g. nih.gov
| Location | Study Period | Concentration Range | Reference |
|---|---|---|---|
| Germany | 1997-2009 | Up to 110 mg/kg | researchgate.net |
| Guangzhou, China | Not Specified | 1.06 - 11.55 mg/kg (1,060 - 11,550 ng/g) | nih.gov |
Partitioning Behavior in Environmental Media (e.g., water, soil, sediment)
The partitioning behavior of a chemical describes how it distributes itself among different environmental media. This behavior is governed by its physicochemical properties, such as water solubility, vapor pressure, and various partition coefficients. DINCH is characterized as a colorless, oily, and non-volatile liquid that is nearly insoluble in water. penpet.com
Its high octanol-water partition coefficient (log Kow) of approximately 10 indicates a strong tendency to partition into fatty tissues and organic matter rather than water, suggesting a potential for bioaccumulation. acs.orgsu.se Furthermore, the predicted organic carbon-water partition coefficient (Koc) is high, at 3.30 x 10^5. acs.orgnih.gov This high Koc value suggests that when released into water, DINCH is expected to adsorb strongly to suspended solids and sediment. acs.orgnih.gov In soil, it is predicted to be immobile. nih.gov Its low estimated Henry's Law constant indicates that volatilization from water or moist soil surfaces is not an important environmental fate process. nih.gov
| Property | Value | Implication |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | ~10 | High potential to partition into organic matter and bioaccumulate. acs.org |
| Koc (Organic Carbon-Water Partition Coefficient) | 3.30 x 105 | Expected to be immobile in soil and adsorb strongly to sediment in water. acs.orgnih.gov |
| Vapor Pressure | 9.6 x 10-7 mm Hg (at 25°C) | Exists in both vapor and particulate phases in the atmosphere. nih.gov |
| Henry's Law Constant | 7.1 x 10-5 atm-m3/mole | Volatilization from water is not an important fate process. nih.gov |
| Water Solubility | Nearly insoluble | Low mobility in aqueous systems. penpet.com |
Methodological Approaches for Environmental Risk Assessment
The environmental risk assessment (ERA) for a chemical substance like DINCH follows a structured, systematic framework to evaluate potential adverse effects on the environment. iaia.orgepa.gov This process is generally applicable to various chemical stressors and provides a basis for regulatory decision-making. nih.gov
The ERA framework typically consists of three main phases:
Problem Formulation: This initial step defines the scope and objectives of the assessment. It involves identifying the chemical's properties, its sources, and the environmental compartments that may be exposed. For DINCH, this would involve considering its use in consumer products, its release into indoor and outdoor environments, and its partitioning behavior, which suggests soil, sediment, and biota are relevant compartments. epa.gov
Analysis Phase: This phase has two key components:
Exposure Assessment: This involves predicting the environmental concentrations (PECs) of the substance. It uses data on production volumes, release rates, and the chemical's fate properties (e.g., biodegradation rates, half-life, partitioning coefficients) in environmental fate models. nih.gov For DINCH, the high Koc and low water solubility would be critical inputs, predicting its accumulation in sediment and soil. acs.orgnih.gov
Effects Assessment: This component determines the concentration of the substance below which adverse effects on ecosystems are unlikely to occur, known as the Predicted No-Effect Concentration (PNEC). This is derived from ecotoxicological studies on various organisms (e.g., algae, invertebrates, fish).
Risk Characterization: In the final phase, the predicted environmental concentrations (PECs) are compared to the PNEC. The ratio of PEC to PNEC is calculated to determine a risk quotient. If the risk quotient is less than one, the risk is generally considered to be controlled. If it exceeds one, it indicates a potential for environmental harm, which may trigger further investigation or risk management measures. iaia.org This structured approach allows for a transparent and scientifically-based evaluation of the potential environmental risks posed by DINCH.
Migration Studies of Diisononyl Cyclohexanedicarboxylate from Polymeric Articles
Migration from Food Contact Materials
The migration of Diisononyl cyclohexanedicarboxylate (DINCH) from food contact materials is a significant area of study, as this non-phthalate plasticizer is increasingly used in products like plastic wrap and containers. Research indicates that the transfer of DINCH into food is influenced by several key factors, including the chemical makeup of the food, the temperature, and the duration of contact.
Influence of Food Composition (e.g., fat content, aqueous solutions)
The composition of food, particularly its fat content, plays a crucial role in the migration of DINCH. Due to its lipophilic nature, DINCH tends to migrate more readily into fatty foods compared to aqueous or acidic solutions.
Studies have utilized various food simulants to replicate different types of food and assess migration levels. Common simulants include olive oil or isooctane (B107328) for fatty foods, and solutions of ethanol (B145695) or acetic acid for aqueous and acidic foods respectively spkx.net.cnnih.gov. Research has consistently shown that the migration of plasticizers like DINCH is significantly higher into fatty food simulants researchgate.netmdpi.com. For instance, one study highlighted that while phthalate (B1215562) migration into edible oil ranged from 1% to 14%, it remained below 0.35% in mineral water, underscoring the substantial impact of fat content researchgate.net. Another study confirmed that the migration of another plasticizer, DEHA, into dairy products was consistent with the fat content of the products, with the order of migration being butter > cheese > milk researchgate.net.
Table 1: Influence of Food Simulant on Plasticizer Migration
| Food Simulant | Type of Food Represented | General Finding on DINCH Migration |
|---|---|---|
| Olive Oil / Isooctane | Fatty Foods | Higher migration rates observed researchgate.netmdpi.com. |
| 10% Ethanol | Alcoholic Foods / Aqueous Foods | Lower migration compared to fatty simulants researchgate.net. |
| 3% Acetic Acid | Acidic Foods | Lower migration compared to fatty simulants spkx.net.cn. |
Impact of Temperature and Contact Time on Migration Kinetics
Temperature and the duration of contact are critical factors that influence the kinetics of DINCH migration from food packaging. Generally, an increase in temperature accelerates the migration process, and longer contact times lead to a greater amount of substance transferred.
Kinetic studies on plasticizer migration demonstrate that the rate of migration and the total amount of migrant released increase with rising temperatures researchgate.netnih.gov. For example, a study on the migration of photo-initiators from paper packaging showed that at different temperatures, the migration rates varied significantly nih.gov. Similarly, research on the migration of diphenylbutadiene from low-density polyethylene (B3416737) into meat products found that the effective diffusion coefficients were about ten times higher at 25°C compared to 5°C nih.gov.
The duration of contact between the packaging material and the food also directly correlates with the extent of migration. Prolonged storage times can lead to higher concentrations of the migrated substance in the food researchgate.netmeasurlabs.com. One study noted that for products with extended shelf lives, the potential for migration is higher, emphasizing the importance of appropriate storage conditions researchgate.net. Research on phthalate migration from PVC films into food simulants showed that the amount of migrated chemicals increased with longer storage times researchgate.net.
Table 2: Effect of Temperature and Contact Time on Plasticizer Migration
| Factor | Effect on Migration | Research Finding Summary |
|---|---|---|
| Temperature | Increased temperature leads to higher migration rates. | Migration of various plasticizers, including those similar in nature to DINCH, has been shown to increase significantly with a rise in temperature researchgate.netnih.govnih.gov. |
| Contact Time | Longer contact time results in greater total migration. | Studies consistently show a positive correlation between the duration of contact and the amount of plasticizer that migrates into food or food simulants researchgate.netmeasurlabs.com. |
Migration from Toys and Childcare Articles
The presence and migration of plasticizers in toys and childcare articles are of particular concern due to the potential for direct and prolonged contact, including mouthing, by children.
Experimental Protocols for Simulating Release from Consumer Products
To assess the migration of substances like DINCH from toys, standardized experimental protocols are employed. These protocols are designed to simulate the conditions of use, particularly mouthing. The European Standard EN 71 series provides a framework for toy safety, with specific parts detailing test methods for chemical migration ital.sp.gov.brnih.govnih.gov.
A commonly referenced method for testing migration from toys is the one developed by the European Commission's Joint Research Centre (JRC). This method often involves the use of a saliva simulant and mechanical agitation to mimic the action of a child chewing on a toy nih.govmeasurlabs.comnih.gov. The "Head over Heels" agitation method is one such technique used to determine migration in a saliva simulant measurlabs.com. The composition of the artificial saliva is also a critical factor, with some studies recommending a fortified saliva simulant over plain water to better replicate physiological conditions. The temperature for migration studies is also a point of discussion, with recommendations to perform tests at 37°C to reflect body temperature.
Table 3: Key Parameters in Experimental Protocols for Toy Migration Testing
| Parameter | Recommended Condition/Method | Rationale |
|---|---|---|
| Test Method | Joint Research Centre (JRC) method, "Head over Heels" agitation nih.govmeasurlabs.comnih.gov | Simulates the mechanical stress of mouthing. |
| Simulant | Artificial saliva (fortified) nih.gov | More accurately represents the chemical environment of the mouth. |
| Temperature | 37°C | Reflects human body temperature for more realistic migration rates. |
| Duration | Multiple short intervals (e.g., 4 x 30 min) | Considered more representative of real-life, intermittent mouthing behavior than a single long period. |
Correlation between Plasticizer Concentration, Molecular Mass, and Migration Rates
Research has shown a correlation between the concentration of a plasticizer in a toy, its molecular mass, and the rate at which it migrates. A study conducted by the U.S. Consumer Product Safety Commission (CPSC) on various children's products found that migration rates of plasticizers, including a diisononyl ester of 1,2-cyclohexanedicarboxylic acid (referred to as DINX), correlated roughly with the plasticizer concentration in the PVC article nih.gov. The same study also observed that migration rates were inversely correlated with the molecular mass of the plasticizer, meaning that plasticizers with a lower molecular weight tended to migrate more readily nih.gov.
It is also noteworthy that many toys contain a mixture of different plasticizers. The CPSC study found that half of the tested PVC articles contained multiple plasticizers, including acetyltributyl citrate (B86180) (ATBC), di(2-ethylhexyl) terephthalate (B1205515) (DEHT), and 1,2-cyclohexanedicarboxylic acid diisononyl ester (DINX) nih.gov. The interaction between these different compounds can also influence their individual migration rates.
Migration from Medical Devices
DINCH is used as an alternative plasticizer in various medical devices made from PVC, such as infusion tubing, blood bags, and enteral feeding tubes. The migration of DINCH from these devices into solutions that come into direct contact with patients is a critical aspect of their safety assessment.
Studies have compared the migration of DINCH with that of other plasticizers, most notably di(2-ethylhexyl) phthalate (DEHP). In a comparative study on labile blood products, it was found that the migration of DEHP was significantly higher than that of DINCH measurlabs.com. Specifically, at day 1, DEHP migration was 5.0 times greater than DINCH. Over a 49-day storage period, the concentration of DEHP in red blood cell concentrate was statistically higher than that of DINCH measurlabs.com. Another study evaluating blood bags found that DINCH exhibited considerably lower levels of leaching into the blood bags compared to DEHP spkx.net.cnresearchgate.netnih.gov.
The migration of DINCH has also been investigated in the context of enteral feeding solutions. A study comparing DINCH and DEHP in PVC tubes used for neonatal feeding found that the migration of DINCH was approximately 8 times lower than that of DEHP under realistic application conditions. This lower migration, combined with a more favorable toxicological profile, suggests that DINCH is a viable alternative to DEHP in such applications.
Research on infusion medical devices has shown that the migration ability of DINCH can be similar to that of DEHP in certain conditions. One study found that the amount of DINCH released from PVC tubing into an ethanol/water simulant was significant, equaling about one-eighth of the initial amount in the tubing after 24 hours of contact researchgate.net. This highlights that while DINCH often shows lower migration than DEHP, the specific conditions of use, such as the nature of the infused solution and contact time, are crucial in determining the extent of migration.
Table 4: Comparative Migration of DINCH and DEHP from Medical Devices
| Medical Device | Simulant/Medium | Key Finding | Reference(s) |
|---|---|---|---|
| Blood Bags | Red Blood Cell Concentrate | DEHP migration was 5.0 times greater than DINCH at day 1. | measurlabs.com |
| Blood Bags | Blood | DINCH exhibited considerably lower levels of leaching compared to DEHP. | spkx.net.cnresearchgate.netnih.gov |
| Enteral Feeding Tubes | Enteral Feeding Solution | DINCH migration was approximately 8 times lower than DEHP. |
Comparative Analysis of this compound Migration versus Phthalate Plasticizers
The migration of plasticizers from polymeric materials is a critical factor in assessing their suitability for various applications, particularly those involving direct contact with food, medical devices, and consumer goods. This compound (DINCH) is often used as an alternative to phthalate plasticizers, and numerous studies have compared their migration behaviors.
Detailed Research Findings
Research consistently demonstrates that under many conditions, DINCH exhibits a lower migration tendency compared to several commonly used orthophthalates, such as di(2-ethylhexyl) phthalate (DEHP). For instance, in studies on plasticized Polyvinyl Chloride (p-PVC) films, those containing DINCH showed the lowest mass loss among the non-phthalate plasticizers, a finding confirmed by Fourier-transform infrared spectroscopy (FTIR) investigations. researchgate.netscribd.com This suggests a lower propensity for DINCH to migrate from the PVC matrix into the surrounding environment, such as air. researchgate.netscribd.com
In the context of medical applications, the difference in migration rates is particularly significant. A study comparing plasticizer migration from PVC tubes used for enteral feeding found that the migration of DINCH was approximately 8 times lower than that of DEHP under realistic application conditions. fraunhofer.de This lower migration translates to reduced patient exposure; for a standard 60 kg person, daily exposure from a DEHP-plasticized system was 0.024 mg/kg of body weight, whereas the alternative DINCH system resulted in an exposure of only 0.003 mg/kg of body weight. fraunhofer.de
Similar findings were observed in studies of transfusion medical devices. nih.gov When comparing the migration of plasticizers into labile blood products, the migration of DEHP was found to be 5.0 times greater than that of DINCH on the first day. nih.gov Over a 49-day storage period for red blood cell concentrate, the concentration of migrated DEHP was statistically higher than that of DINCH. nih.gov The use of PVC bags plasticized with DINCH or di(2-ethylhexyl) terephthalate (DEHT) resulted in a reduction of patient exposure to plasticizers ranging from 38.9% to 87.3% compared to bags plasticized with DEHP. nih.gov
However, the migration behavior is complex and depends on various factors, including the type of polymer, the specific conditions of use, and the surrounding medium. For example, a study on PVC infusion medical devices under dynamic conditions found that diisononyl phthalate (DINP) and DINCH showed higher degrees of migration compared to tri(2-ethylhexyl) trimellitate (TOTM) and DEHT. nih.gov This highlights that the relative migration rates can vary depending on the specific alternative plasticizer being compared and the experimental setup. nih.gov
The molecular weight of the plasticizer also plays a role, with studies on children's toys indicating that migration rates are inversely correlated with the molecular mass of the plasticizer. nih.gov It is generally expected that the migration rates for lower molecular weight phthalates like dibutyl phthalate (DBP) and di-isobutyl phthalate (DIBP) would be significantly higher than for higher molecular weight plasticizers like DEHP and DINP, due to their greater solubility in aqueous media. mst.dk
Migration of these compounds has also been confirmed in food contact applications. One analysis of food items from U.S. fast-food chains detected various plasticizers. nih.gov DEHT was detected in 86% of the food samples, while DINCH was found in 14%. nih.gov The highest median concentration observed was for DEHT in burritos, while elevated concentrations of DINCH were noted in hamburgers. nih.gov Phthalates such as DEHP and DnBP were also frequently detected. nih.gov
Data Tables
Table 1: Comparative Migration of DEHP vs. DINCH from Medical PVC Tubing
| Parameter | DEHP System | DINCH System | Finding | Source |
| Relative Migration Factor | 8 | 1 | Migration of DINCH is ~8 times lower than DEHP. | fraunhofer.de |
| Patient Exposure (60 kg person, per day) | 0.024 mg/kg b.w. | 0.003 mg/kg b.w. | Significantly lower daily exposure with DINCH system. | fraunhofer.de |
| Patient Exposure (2 kg neonate, per day) | 0.726 mg/kg b.w. | 0.094 mg/kg b.w. | Lower neonatal exposure with DINCH system. | fraunhofer.de |
Table 2: Migration from Transfusion Medical Devices into Labile Blood Products
| Plasticizer | Relative Migration vs. DEHP (Day 1) | Max. Concentration in Red Blood Cells (49 days) | Exposure Reduction vs. DEHP | Source |
| DEHP | 1.0 | 1.85 µg/dm²/mL | N/A | nih.gov |
| DINCH | 0.2 | 1.13 µg/dm²/mL | 38.9% to 87.3% | nih.gov |
| DEHT | 0.12 | 0.86 µg/dm²/mL | 38.9% to 87.3% | nih.gov |
Table 3: Plasticizers Detected in U.S. Fast Food Items
| Plasticizer | Detection Frequency in Foods | Highest Median Concentration (Food Type) | Source |
| DEHP | 70% | 36.0 µg/kg (Hamburgers) | nih.gov |
| DnBP | 81% | Not specified | nih.gov |
| DiNP | 29% | 36.0 µg/kg (Burritos) | nih.gov |
| DINCH | 14% | 7.1 µg/kg (Hamburgers) | nih.gov |
| DEHT | 86% | 6000 µg/kg (Burritos) | nih.gov |
Interactions of Diisononyl Cyclohexanedicarboxylate with Polymeric Systems
Mechanisms of Plasticization in Polyvinyl Chloride (PVC)
The primary function of a plasticizer in PVC is to increase the flexibility and reduce the brittleness of the polymer. This is achieved by inserting plasticizer molecules between the long polymer chains of PVC. In its unplasticized state, PVC is a rigid material due to the strong intermolecular forces, specifically dipole-dipole interactions between the carbon-chlorine bonds of adjacent polymer chains.
The introduction of Diisononyl cyclohexanedicarboxylate into the PVC matrix disrupts these intermolecular forces. The DINCH molecules position themselves between the PVC chains, effectively shielding the polymer chains from one another and increasing the free volume within the polymer structure. This separation of the polymer chains reduces the energy required for them to move relative to each other, resulting in a more flexible material with a lower glass transition temperature (Tg). The bulky cyclohexanedicarboxylate core and the long, branched isononyl side chains of DINCH contribute to its efficiency in separating the PVC chains.
Compatibility and Synergistic Effects with Other Plasticizers
This compound is generally compatible with all monomeric plasticizers commonly used in PVC applications. researchgate.netbasf.com This compatibility allows for the blending of DINCH with other plasticizers to achieve specific performance characteristics in the final product. For instance, while DINCH is a general-purpose plasticizer, it can be blended with specialty plasticizers to enhance properties such as low-temperature flexibility, volatility, or migration resistance.
While specific synergistic effects are formulation-dependent, the ability to blend DINCH with other plasticizers provides formulators with a versatile tool to fine-tune the properties of PVC compounds. For example, combining a fast-fusing plasticizer with DINCH can optimize processing times and energy consumption during manufacturing. However, it has been noted that some 1,2-dialkyl cyclohexane (B81311) dicarboxylate plasticizers, including DINCH, may exhibit poor compatibility in the presence of secondary plasticizers like chlorinated paraffins, which can lead to increased exudation. google.com
Below is a table illustrating the compatibility of DINCH with other plasticizers, which is generally good, allowing for the creation of custom blends.
| Plasticizer Type | Compatibility with DINCH | Potential Benefit of Blending |
| High Molecular Weight Phthalates (e.g., DINP, DIDP) | Good | Cost optimization, adjustment of mechanical properties |
| Adipates (e.g., DOA) | Good | Improved low-temperature performance |
| Trimellitates (e.g., TOTM) | Good | Reduced volatility and migration for high-temperature applications |
| Benzoates | Good | Lower fusion temperatures and processing energy |
| Epoxidized Soybean Oil (ESBO) | Good | Acts as a co-stabilizer, improving thermal stability |
Influence on Mechanical Properties of Polymers
The addition of this compound to a polymer matrix, such as PVC, has a significant impact on its mechanical properties. The primary effects are a decrease in tensile strength and hardness, and an increase in elongation at break, which are indicative of a more flexible material.
The extent of these changes is directly related to the concentration of the plasticizer. As the concentration of DINCH increases, the intermolecular forces between the polymer chains are further weakened, leading to a softer and more pliable material.
The following table provides a conceptual overview of the typical influence of increasing DINCH concentration on the key mechanical properties of PVC.
| DINCH Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| 0 | ~50 | <10 | >95 |
| 20 | ~25 | >200 | ~90 |
| 40 | ~20 | >300 | ~80 |
| 60 | ~15 | >350 | ~70 |
| phr: parts per hundred resin |
Rheological Behavior of Polymer-Diisononyl Cyclohexanedicarboxylate Formulations
The rheological properties of polymer melts are crucial for their processability. The addition of this compound to PVC significantly alters its rheological behavior by reducing the melt viscosity and the processing temperature. The plasticizer molecules act as a lubricant between the polymer chains, allowing them to slide past each other more easily under shear stress.
In plastisol applications, DINCH has been shown to provide a lower initial viscosity and better viscosity stability over time compared to some traditional plasticizers. basf.com This is advantageous for processes such as coating, dipping, and molding, as it allows for more consistent processing conditions and final product quality.
A comparative study of the rheological properties of PVC blends plasticized with DINCH and di(2-ethylhexyl) phthalate (B1215562) (DEHP) showed that while the storage modulus (G') was similar for both, the loss modulus (G'') was slightly higher for the DINCH blends. researchgate.net
The table below summarizes the key rheological effects of DINCH in PVC formulations.
| Rheological Property | Effect of DINCH Addition |
| Melt Viscosity | Decreases |
| Processing Temperature | Decreases |
| Melt Flow Index (MFI) | Increases |
| Plastisol Viscosity Stability | Improved |
Theoretical and Computational Modeling of Polymer-Plasticizer Interactions
Theoretical and computational modeling techniques are powerful tools for understanding the complex interactions between plasticizers and polymer chains at a molecular level. These methods can provide insights into compatibility, plasticization efficiency, and migration behavior that are difficult to obtain through experimental methods alone.
Molecular dynamics (MD) simulations and molecular mechanics studies are computational methods used to model the movement and interaction of atoms and molecules over time. semanticscholar.org In the context of polymer-plasticizer systems, these simulations can be used to:
Predict the compatibility of a plasticizer with a polymer by calculating the interaction energy between the two components.
Simulate the diffusion of plasticizer molecules within the polymer matrix to predict migration rates.
Model the effect of plasticizer addition on the mechanical properties of the polymer, such as its glass transition temperature and elastic modulus. semanticscholar.org
While specific MD simulation studies focusing exclusively on this compound are not extensively reported in the public domain, the methodology has been successfully applied to other plasticizer systems with PVC. mdpi.comsemanticscholar.org These studies provide a framework for how such simulations would be conducted for DINCH, offering valuable insights into its interaction mechanisms.
Quantum mechanical (QM) methods can be employed to calculate the interaction potentials between plasticizer and polymer molecules with a high degree of accuracy. These calculations provide detailed information about the electronic structure and intermolecular forces, such as van der Waals forces and dipole-dipole interactions, that govern the compatibility and plasticizing effect.
Analysis of Free Volume and Polymer Chain Mobility
The incorporation of this compound (DINCH) into a polymeric system, such as Polyvinyl Chloride (PVC), fundamentally alters the material's properties by increasing both the free volume and the mobility of the polymer chains. This plasticizing effect is a direct consequence of the molecular interactions between the plasticizer and the polymer.
According to the free volume theory, plasticizers function by inserting their molecules between the long polymer chains. nih.gov In a rigid polymer, these chains are tightly packed, resulting in a low free volume and restricted movement, which contributes to the material's hardness and brittleness. The introduction of a plasticizer like DINCH increases the spacing between these chains, thereby creating additional "free volume." This increase in free volume provides the polymer chains with more room to move, enhancing their mobility.
The increased polymer chain mobility leads to a reduction in the glass transition temperature (Tg) of the polymer. The glass transition temperature is the point at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg is a key indicator of effective plasticization. For instance, a study on a plasticized PVC sample containing 26.3 ± 1.8 wt% of DINCH reported a glass transition temperature of 44.6 °C, demonstrating the plasticizer's ability to increase the flexibility of the PVC matrix. nih.gov
The effectiveness of a plasticizer in increasing free volume is influenced by its molecular structure. Generally, plasticizers with smaller molecular sizes can introduce a greater free volume into the system compared to larger compounds. nih.gov Furthermore, branched plasticizer molecules are often more effective at increasing free volume than their linear counterparts. nih.gov
Molecular dynamics (MD) simulations also serve as a powerful tool to predict and analyze the effects of plasticizers on polymer properties, including the fractional free volume (FFV). These computational models can simulate the interactions between plasticizer and polymer molecules at an atomic level, providing insights into how different plasticizer structures influence the free volume and, consequently, the mechanical and thermal properties of the polymer blend.
While direct experimental data from techniques like PALS for DINCH in PVC is limited in publicly accessible literature, the established principles of polymer science and the observed changes in macroscopic properties like the glass transition temperature provide strong evidence for the role of DINCH in increasing free volume and enhancing polymer chain mobility.
Interactive Data Table
As specific experimental data on the free volume of DINCH-plasticized polymers was not available in the search results, a representative data table could not be generated.
Mechanistic Toxicological Research on Diisononyl Cyclohexanedicarboxylate
In Vitro and In Vivo Animal Model Studies
Research into the toxicological mechanisms of Diisononyl cyclohexanedicarboxylate (DINCH) has utilized a variety of in vitro and in vivo models to understand its biological effects. Studies on animal models have been crucial in elucidating the metabolic fate and potential physiological impacts of this plasticizer.
In vivo studies in Wistar rats have shown that after oral administration, DINCH is rapidly absorbed and metabolized. cpsc.gov The elimination of its metabolites is also rapid, with approximately 80% of the radioactivity from labeled DINCH being excreted within 24 hours and over 90% within 48 hours. cpsc.gov Toxicokinetic studies in rats revealed that the metabolic profiles are similar between single and repeated exposures. cpsc.gov While some studies have reported thyroid hyperplasia and signs of renal toxicity in rats at high doses, others have found no significant adverse effects on behavior, organ weight, or serum chemistry in rats exposed to DINCH. nih.govresearchgate.net A two-generation study in rats did not show any differences in the body weights of F1 and F2 pups compared to controls. nih.gov However, increased relative liver weights were observed without accompanying histopathological changes. nih.gov
In vitro research has often focused on specific cell types to understand the molecular mechanisms of DINCH and its metabolites. One study evaluated the biological effects of DINCH and its metabolites on rat primary stromal vascular fraction (SVF) of adipose tissue. nih.gov It was found that while DINCH itself did not directly affect SVF differentiation, its primary metabolite, monoisononylcyclohexane-1,2-dicarboxylic acid ester (MINCH), induced preadipocytes to differentiate into mature adipocytes. nih.govfoodpackagingforum.org This effect was observed through the increased expression of adipogenic marker genes. nih.gov
The zebrafish (Danio rerio) model has also been employed to investigate the developmental and metabolic effects of DINCH. Exposure of zebrafish larvae to DINCH resulted in a dose-dependent delay in hatching and altered the expression of genes involved in stress response. researchgate.net Furthermore, DINCH exposure affected genes related to cholesterol biosynthesis and homeostasis, suggesting potential developmental neurotoxicity. nih.gov
Table 1: Summary of In Vitro and In Vivo Animal Model Studies on this compound (DINCH)
| Model System | Study Type | Key Findings | Reference |
|---|---|---|---|
| Wistar Rats | In Vivo | Rapid absorption and metabolism of DINCH. Thyroid hyperplasia and renal toxicity at high doses. No significant effects on body weight in a two-generation study. | cpsc.govnih.govnih.gov |
| Rat Primary Stromal Vascular Fraction (SVF) | In Vitro | DINCH did not directly affect preadipocyte differentiation. The metabolite MINCH induced adipogenesis. | nih.gov |
| Zebrafish (Danio rerio) Larvae | In Vivo | Caused hatching delay and altered expression of stress-response genes. Affected genes involved in cholesterol biosynthesis and homeostasis. | researchgate.netnih.gov |
Investigation of Metabolic Pathways and Metabolite Formation
The metabolism of DINCH is a critical area of research, as its metabolites have been shown to be biologically active. Following ingestion, DINCH undergoes rapid metabolism, primarily through hydrolysis and oxidation. cpsc.govpublisso.de
The initial step in DINCH metabolism is the hydrolysis of one of the ester bonds, leading to the formation of the monoester, cyclohexane-1,2-dicarboxylic acid monoisononyl ester (MINCH). cpsc.govnih.govpublisso.de MINCH is considered a primary and significant metabolite. publisso.denih.gov Further metabolism of MINCH occurs through oxidation, resulting in a series of secondary metabolites. publisso.denih.gov These include hydroxylated (OH-MINCH), oxidized (oxo-MINCH), and carboxylated (cx-MINCH) derivatives. publisso.denih.gov
Another metabolic pathway involves the complete hydrolysis of both ester linkages, which produces the non-specific metabolite cyclohexane-1,2-dicarboxylic acid (CHDA). publisso.denih.gov CHDA is considered a major urinary metabolite of DINCH. publisso.denih.gov In studies with human volunteers who were orally administered DINCH, CHDA accounted for a significant portion of the excreted metabolites. nih.gov
The biotransformation of DINCH is largely carried out by enzymes in the liver. muhc.ca The hydrolysis of the diester to the monoester is a key enzymatic step. In humans, MINCH can be conjugated with glucuronic acid in the liver, a phase II detoxification pathway that increases water solubility to facilitate excretion. muhc.ca However, it's also noted that glucuronidated compounds can be deconjugated by the intestinal flora, potentially leading to the re-absorption of the unconjugated, active metabolite. muhc.ca
DINCH is a complex mixture of isomers, primarily due to the branched isononyl alcohol used in its synthesis. muhc.ca This isomeric complexity can influence its metabolic profile. While specific isomer-specific metabolic studies are not extensively detailed in the available literature, the metabolism to various oxidized monoesters like OH-MINCH, oxo-MINCH, and cx-MINCH indicates that the enzymatic processes can occur at different positions on the isononyl chain. publisso.denih.gov The commercial product Hexamoll® DINCH is reported to be a mixture of cis and trans isomers, with the cis form being predominant. muhc.ca
Table 2: Major Metabolites of this compound (DINCH)
| Metabolite | Abbreviation | Formation Pathway | Reference |
|---|---|---|---|
| Cyclohexane-1,2-dicarboxylic acid monoisononyl ester | MINCH | Hydrolysis of one ester bond of DINCH | cpsc.govnih.govpublisso.de |
| Cyclohexane-1,2-dicarboxylic acid mono hydroxyisononyl ester | OH-MINCH | Oxidation of MINCH | publisso.denih.gov |
| Cyclohexane-1,2-dicarboxylic acid monooxoisononyl ester | oxo-MINCH | Oxidation of MINCH | publisso.denih.gov |
| Cyclohexane-1,2-dicarboxylic acid monocarboxyisooctyl ester | cx-MINCH | Oxidation of MINCH | publisso.denih.gov |
| Cyclohexane-1,2-dicarboxylic acid | CHDA | Complete hydrolysis of DINCH | publisso.denih.gov |
Research on Biological Activity and Cellular Responses
The biological activity of DINCH and its metabolites has been investigated, with a particular focus on their interaction with cellular receptors and their effects on metabolic processes.
A key area of research has been the effect of DINCH and its metabolites on adipose tissue. In vitro studies have demonstrated that the primary metabolite, MINCH, can induce the differentiation of preadipocytes into mature adipocytes. nih.govfoodpackagingforum.org This process, known as adipogenesis, was evidenced by increased lipid accumulation and the upregulation of key adipogenic transcription factors. nih.gov Specifically, MINCH exposure led to increased expression of CCAAT/enhancer-binding protein alpha (Cebpa) and fatty acid-binding protein 4 (Fabp4). nih.gov
The mechanism behind MINCH-induced adipogenesis is believed to be mediated through the activation of peroxisome proliferator-activated receptors (PPARs). nih.gov Studies have shown that MINCH acts as a potent agonist for PPAR-α. nih.gov The effects of MINCH on preadipocyte differentiation were blocked by a specific PPAR-α antagonist, confirming the involvement of this receptor. nih.gov There is also evidence suggesting that DINCH metabolites can induce PPAR-γ-dependent reporter gene activities in a concentration-dependent manner. diva-portal.org
In vivo studies in mice have shown sex-specific metabolic effects of DINCH exposure. nih.gov Female mice exhibited impaired whole-body insulin sensitivity and higher triglyceride levels, while male mice showed altered insulin/C-peptide ratios and elevated cholesterol, HDL, and LDL levels. nih.gov Tissue analysis confirmed the presence of DINCH and MINCH in the liver and adipose tissue, with elevated DINCH concentrations in adipose tissue suggesting potential bioaccumulation. nih.gov
Studies using the 3T3-L1 preadipocyte cell line have further elucidated the impact of DINCH on lipid metabolism. Exposure of these cells to DINCH was found to induce adipogenesis, as indicated by increased lipid accumulation. diva-portal.orgresearchgate.netnih.gov Gene expression analysis in 3T3-L1 cells showed that DINCH can upregulate genes involved in adipogenesis, including Peroxisome proliferator-activated receptor-gamma (Pparγ), Peroxisome proliferator-activated receptor-alpha (Pparα), CCAAT/enhancer-binding protein alpha (C/EBPα), and Fatty acid-binding protein 4 and 5 (Fabp4, Fabp5). diva-portal.orgnih.gov Conversely, the expression of Fatty acid synthase (Fasn) and Gata binding factor 2 (Gata2) was downregulated. diva-portal.orgnih.gov
Table 3: Effects of DINCH and its Metabolites on Gene Expression in Adipogenesis and Lipid Metabolism
| Gene | Effect | Cell/Tissue Type | Compound | Reference |
|---|---|---|---|---|
| Cebpa | Upregulation | Rat Primary Stromal Vascular Fraction | MINCH | nih.gov |
| Fabp4 | Upregulation | Rat Primary Stromal Vascular Fraction, 3T3-L1 cells | MINCH, DINCH | nih.govdiva-portal.orgnih.gov |
| Pparγ | Upregulation | 3T3-L1 cells | DINCH | diva-portal.orgnih.gov |
| Pparα | Upregulation | 3T3-L1 cells | DINCH | diva-portal.orgnih.gov |
| C/EBPα | Upregulation | 3T3-L1 cells | DINCH | diva-portal.orgnih.gov |
| Fabp5 | Upregulation | 3T3-L1 cells | DINCH | diva-portal.orgnih.gov |
| Fasn | Downregulation | 3T3-L1 cells | DINCH | diva-portal.orgnih.gov |
| Gata2 | Downregulation | 3T3-L1 cells | DINCH | diva-portal.orgnih.gov |
Mechanistic Studies of Receptor Mediation (e.g., PPAR-α)
Research into the mechanistic toxicology of this compound (DINCH) has explored its potential to interact with nuclear receptors, which are critical regulators of numerous physiological processes. Studies have particularly focused on the peroxisome proliferator-activated receptors (PPARs), with an emphasis on the alpha subtype (PPAR-α), due to its role in lipid metabolism and its activation by various plasticizers.
Investigations have revealed that while DINCH itself may not be a potent activator, its primary metabolite, cyclohexane-1,2-dicarboxylic acid mono isononyl ester (MINCH), demonstrates significant biological activity. In vitro studies have identified MINCH as a potent agonist for PPAR-α. This interaction is believed to be a key mechanism through which DINCH exposure may lead to alterations in lipid homeostasis.
One study demonstrated that MINCH exposure could induce the differentiation of primary rat preadipocytes into mature adipocytes. nih.gov This effect was shown to be mediated through a PPAR-α-dependent pathway. The specificity of this interaction was confirmed by the use of a PPAR-α antagonist, GW6471, which effectively blocked the adipogenic effects of MINCH. nih.gov These findings suggest that the metabolic conversion of DINCH to MINCH is a critical step, unmasking a metabolite capable of activating the PPAR-α receptor and potentially disrupting metabolic processes. nih.gov Further research has also indicated that DINCH metabolites can induce both PPAR-α and PPAR-γ-dependent reporter gene activities in a concentration-dependent manner. researchgate.net
The table below summarizes key findings related to the receptor-mediated effects of the DINCH metabolite, MINCH.
| Compound | Receptor Target | Observed Effect in vitro | Antagonist Confirmation |
| MINCH | PPAR-α | Agonist activity; induced preadipocyte differentiation | Effect blocked by GW6471 |
| MINCH | PPAR-γ | Induced reporter gene activity | Not specified |
Toxicogenomic Screening for Gene Expression Alterations
Toxicogenomic approaches have been employed to investigate the effects of DINCH on global gene expression, providing insights into the molecular pathways affected by exposure. These studies analyze changes in the transcriptome to identify potential mechanisms of toxicity.
In a study using the 3T3-L1 preadipocyte cell line, exposure to DINCH was found to alter the expression of key genes involved in adipogenesis and lipid metabolism. The gene expression analysis showed that DINCH upregulated several critical transcription factors and markers of adipocyte differentiation. diva-portal.orgnih.govplos.org Conversely, genes involved in fatty acid synthesis were downregulated. diva-portal.orgnih.govplos.org
Similarly, research in zebrafish larvae revealed that DINCH exposure altered the transcriptional profiles of genes associated with stress response and lipid metabolism. researchgate.net A significant downregulation of superoxide dismutase genes (sod1, sod2, sod3) and glutathione s-transferase (gst) was observed, indicating an impact on oxidative stress pathways. researchgate.net Furthermore, genes involved in lipid transport, fatty acid synthesis, and cholesterol biosynthesis were also significantly affected. researchgate.net
The following table details the observed alterations in gene expression following DINCH exposure in different experimental models.
| Model System | Key Genes/Pathways Affected | Direction of Change |
| 3T3-L1 cells | Pparα, Pparγ, C/EBPα, Fabp4, Fabp5 | Upregulated |
| 3T3-L1 cells | Fasn, Gata2 | Downregulated |
| Zebrafish Larvae | sod1, sod2, sod3, gst (Oxidative Stress) | Downregulated |
| Zebrafish Larvae | Genes in Lipid & Cholesterol Metabolism | Altered |
| Zebrafish Larvae | ppara1, pparb | Upregulated |
| Zebrafish Larvae | pparg | Downregulated |
These toxicogenomic screenings indicate that DINCH can modulate multiple biological pathways, particularly those related to lipid metabolism and cellular stress, providing a basis for understanding its potential physiological impacts. researchgate.netnih.govplos.org
Cytotoxicity and Genotoxicity Assessment in Human Cell Lines
The potential for this compound (DINCH) to induce cellular toxicity and genetic damage has been evaluated in human cell lines. Such assessments are crucial for understanding the potential hazards of this plasticizer at the cellular level.
A key study investigated the cytotoxic and genotoxic effects of DINCH in human liver (HepG2) and kidney (HEK293) cell lines across various exposure periods. nih.gov Cytotoxicity was assessed using the MTT cell viability assay. The results demonstrated that DINCH induced cytotoxicity in the kidney cells after a 48-hour exposure, but not in the liver cells under the tested conditions. nih.gov
Genotoxicity, specifically chromosomal damage, was evaluated using the micronucleus assay. This assay detects small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. The study found no significant increase in micronuclei formation in either the liver or kidney cell lines after short-term or longer-term treatment with DINCH, suggesting a lack of marked chromosomal damage under the experimental conditions. nih.gov
Beyond chromosomal damage, the potential for DINCH to cause oxidative DNA damage was specifically investigated. Oxidative damage to DNA is a significant event that can lead to mutations if not repaired. The formamidopyrimidine DNA glycosylase (FPG)-modified comet assay was employed for this purpose. This assay is designed to detect oxidized purine bases, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), a common biomarker of oxidative stress. nih.gov
The study revealed that DINCH produced oxidative DNA damage in the human liver (HepG2) cells following a 3-hour exposure. nih.gov Interestingly, this damage appeared to be transient, as it decreased after a more prolonged incubation period. nih.gov The transient nature of the oxidative lesions suggests that cellular repair mechanisms may be activated in response to the damage. However, the initial occurrence of such damage indicates that if exposure is high or cellular repair is compromised, there is a potential for mutation fixation, which could lead to adverse effects in the liver. nih.gov
The table below summarizes the findings from the cytotoxicity and genotoxicity assessments of DINCH in human cell lines.
| Assay | Cell Line | Exposure Duration | Finding |
| MTT (Cytotoxicity) | Kidney (HEK293) | 48 hours | Cytotoxicity observed |
| MTT (Cytotoxicity) | Liver (HepG2) | Not specified | No cytotoxicity observed |
| Micronucleus Assay | Liver & Kidney | Short & long term | No marked chromosomal damage |
| FPG-Modified Comet Assay | Liver (HepG2) | 3 hours | Oxidative DNA damage produced |
| FPG-Modified Comet Assay | Liver (HepG2) | > 3 hours | Damage decreased over time |
Physiologically Based Pharmacokinetic (PBPK) Modeling for Biokinetic Interpretation
Physiologically based pharmacokinetic (PBPK) modeling is a computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in the body. researchgate.net A PBPK model for DINCH has been developed to interpret its biokinetics in humans following oral exposure. diva-portal.orgplos.orgresearchgate.net These models are valuable for integrating data from various sources (in vitro, in silico, and in vivo) to provide a mathematical description of the key physiological and biochemical processes that govern the fate of the chemical in the body. researchgate.net The ultimate goal is to improve the estimation of internal tissue doses from external exposure data, thereby refining the correlation between exposure and potential health effects. researchgate.net
A human PBPK model was specifically developed to understand the metabolism and urinary excretion of DINCH metabolites after a single oral dose. researchgate.netdiva-portal.org The model's structure is comprehensive, incorporating several key physiological compartments and processes. frontiersin.org It includes a description of absorption from both the stomach and the gut, as well as a bladder compartment to simulate the fluctuations in urinary metabolite concentrations caused by urination. researchgate.netdiva-portal.org
A notable feature of the model is the inclusion of a lymphatic system compartment. researchgate.netfrontiersin.org This component describes the uptake of a fraction of the ingested DINCH directly into the lymphatic system from the intestine, which allows it to bypass initial metabolism in the liver (first-pass effect) and enter systemic venous blood. diva-portal.orgfrontiersin.org
The model was parameterized using a combination of in vitro and in silico data. plos.orgresearchgate.net It simulates the biotransformation of DINCH to its primary monoester metabolite, mono-isononyl-cyclohexane-1,2-dicarboxylate (MINCH), and the subsequent metabolism of MINCH into its oxidized metabolites, cyclohexane-1,2-dicarboxylic acid mono hydroxyisononyl ester (OH-MINCH) and cyclohexane-1,2-dicarboxylic acid mono carboxyisononyl ester (cx-MINCH). plos.orgresearchgate.net The model successfully provided good simulations of the urinary excretion of these two key metabolites, OH-MINCH and cx-MINCH. diva-portal.orgplos.orgresearchgate.net
In the development of the DINCH PBPK model, global sensitivity analysis was employed to quantify the contribution of various parameters to the variability in the simulated urinary excretion of metabolites. diva-portal.orgplos.orgresearchgate.net For instance, this analysis was crucial in determining the importance of including the lymphatic compartment in the model structure. By evaluating the sensitivity of the model output to parameters such as the fraction of the oral dose entering the lymphatic system and the fraction of MINCH biotransformed to its oxidized metabolites, researchers confirmed that the lymphatic pathway was an important component for accurately simulating the biokinetics. plos.orgresearchgate.netfrontiersin.org
Furthermore, uncertainty analysis helps in evaluating the confidence in model predictions, especially when parameters are derived from in silico (computational) techniques. plos.orgresearchgate.net By quantifying the impact of uncertainty in these input parameters on the model's output, a sufficient level of confidence in the model's utility can be established. researchgate.netplos.orgresearchgate.net For example, the sensitivity of the model output to the in vitro intrinsic clearance term for MINCH was tested and found to account for only a small percentage of variability in urinary metabolite excretion in the early hours post-dose. researchgate.netdiva-portal.org
Regulatory Science and Policy Research Concerning Diisononyl Cyclohexanedicarboxylate
Academic Analysis of International Regulatory Approvals and Standards (e.g., EU, US FDA, EFSA)
Diisononyl cyclohexanedicarboxylate (DINCH) has been subject to extensive regulatory evaluation by international bodies, reflecting its widespread use as a substitute for certain phthalate (B1215562) plasticizers. In the European Union, the regulatory landscape for plasticizers is comprehensive, governed primarily by the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and CLP (Classification, Labelling and Packaging) regulations. plasticisers.org DINCH is registered under REACH, and its use in specific applications, such as food contact materials, has been assessed by the European Food Safety Authority (EFSA). plasticisers.orgsysvoskconsulting.com
EFSA has established a specific migration limit (SML) for DINCH in food contact materials. hbm4eu.eu This indicates that the migration of the substance from the plastic into food should not exceed a certain level. The regulation for plastic materials intended for food contact, (EU) No 10/2011, lists authorized substances, including DINCH, and their migration limits. hbm4eu.eueuropa.eu The European Chemicals Agency (ECHA) also plays a crucial role. While certain phthalates like DEHP, DBP, BBP, and DIBP are on the Authorisation List (Annex XIV) of REACH, meaning they cannot be used without specific approval, and are restricted in many articles (Annex XVII), DINCH is not currently subject to these stringent controls. sysvoskconsulting.comhbm4eu.eu
In the United States, the Food and Drug Administration (FDA) regulates substances that may come into contact with food. fda.gov The FDA's approach to food additives involves a pre-market approval process unless the substance is "generally recognized as safe" (GRAS). fda.govnih.gov The regulatory frameworks of the EU and the US differ in their fundamental approach; the EU system often involves separate bodies for risk assessment (like EFSA) and risk management (the European Commission), allowing for the consideration of broader socio-economic factors and the precautionary principle. ehn.org In contrast, the FDA is responsible for both risk assessment and management. ehn.org DINCH has been approved for use in food contact applications in the U.S. cpsc.gov
Other international bodies have also assessed DINCH. For instance, it has received approval for use as a food contact substance from the German Federal Institute for Risk Assessment (BfR) and the Japan Hygienic PVC Association (JHPA). cpsc.gov In Australia, the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), now the Australian Industrial Chemicals Introduction Scheme (AICIS), has also evaluated DINCH and concluded it does not pose an unacceptable risk to public health or workers under the described use conditions. industrialchemicals.gov.au
| Regulatory Body | Jurisdiction | Key Regulations/Opinions Concerning DINCH |
|---|---|---|
| European Food Safety Authority (EFSA) | European Union | Established a specific migration limit (SML) for DINCH in food contact materials. hbm4eu.eu Authorized for use in plastic food contact materials under Regulation (EU) No 10/2011. hbm4eu.eueuropa.eu |
| European Chemicals Agency (ECHA) | European Union | DINCH is registered under REACH. It is not currently listed as a Substance of Very High Concern (SVHC) or on the Authorisation List (Annex XIV), unlike several restricted phthalates. sysvoskconsulting.comresearchgate.net |
| U.S. Food and Drug Administration (FDA) | United States | Regulates DINCH as a food contact substance. The regulatory process involves either a food additive petition or a GRAS notification. fda.govnih.gov |
| German Federal Institute for Risk Assessment (BfR) | Germany | Approved for use as a food contact substance. cpsc.gov |
| Australian Industrial Chemicals Introduction Scheme (AICIS) | Australia | Assessed the chemical and concluded it does not pose an unacceptable risk under specified conditions. industrialchemicals.gov.au |
Scientific Basis for Regulatory Decisions and Risk Assessment Frameworks
Regulatory decisions regarding this compound (DINCH) are founded on extensive toxicological and exposure data evaluated within established risk assessment frameworks. The primary goal of these frameworks is to determine if a substance poses an unacceptable risk to human health or the environment under its intended conditions of use. cpsc.govnih.gov For chemical substances like plasticizers, this process involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. cpsc.gov
The scientific basis for DINCH's approval, particularly as a replacement for certain phthalates, rests on a toxicological profile that, in many key aspects, differs from the phthalates it replaces. researchgate.net For example, many regulatory and scientific bodies have concluded that DINCH does not exhibit the reproductive toxicity that has led to the restriction of phthalates like DEHP. acs.org The European Commission's Scientific Committee on Emerging and Newly-Identified Health Risks (SCENIHR) reviewed DINCH and noted a lack of reproductive toxicity concerns compared to DEHP. acs.org
Risk assessments by bodies like EFSA and the U.S. CPSC rely on a comprehensive review of available scientific literature, including studies on metabolism, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. cpsc.gov For instance, the U.S. CPSC staff's review of DINCH (referred to as DINX in their report) involved a thorough hazard identification process as the first step in risk assessment. cpsc.gov The process acknowledges that risk is a function of both hazard and exposure; therefore, even if a substance has some hazardous properties, it may not pose a risk if human exposure is sufficiently low. cpsc.gov
The European Human Biomonitoring Initiative (HBM4EU) has been instrumental in providing exposure data for plasticizers, including DINCH, across Europe. ethz.ch This data helps refine exposure assessments and verify the effectiveness of regulatory measures. ethz.ch Time trend analyses from these studies have shown that as regulations on certain phthalates have tightened, human exposure to substitutes like DINCH has increased. ethz.ch
However, the scientific evaluation is an ongoing process. Emerging research continues to explore the potential biological effects of DINCH and its metabolites. Some in vitro studies have suggested that DINCH or its metabolites may have biological effects on metabolic processes, potentially acting as metabolic disrupters. muhc.canih.govresearchgate.netbohrium.com These findings prompt further investigation to understand their relevance to human health at typical exposure levels and are considered in future risk assessments. muhc.canih.gov The divergence in regulatory decisions between countries, even with a similar scientific database, can sometimes be attributed to differences in the interpretation of scientific data (e.g., the relevance of certain animal tumors to humans), methodologies for dose-response extrapolation, and the influence of non-scientific factors like policy and economics. nih.gov
Research on the Socio-Economic and Policy Implications of Plasticizer Substitution
The shift from traditional phthalates to alternatives like this compound (DINCH) has significant socio-economic and policy implications. This substitution is largely driven by regulatory actions that have restricted the use of certain phthalates due to health concerns, particularly regarding their endocrine-disrupting properties. researchgate.net These regulations have, in turn, created a market opportunity for alternative plasticizers.
From a socio-economic perspective, the substitution process involves costs and benefits for various stakeholders. For chemical manufacturers, there are research and development costs associated with creating and testing safer alternatives, as well as capital investment in new production processes. researchgate.net For downstream users—the manufacturers of PVC products like flooring, toys, and medical devices—there are costs associated with reformulating their products and ensuring the performance of the new plasticizers meets technical specifications. researchgate.net Studies have compared the mechanical performance of DINCH with DEHP in PVC formulations, finding that DINCH can be a viable substitute, which is a crucial factor for industrial adoption. researchgate.net
The global market for plasticizers is substantial, and the share of alternative, non-phthalate plasticizers is growing. Projections indicate a significant increase in the global plasticizer market, with phthalate-free alternatives constituting a rapidly expanding segment. nih.gov This market shift reflects the direct impact of policy decisions and consumer demand for products perceived as safer. The consumption of alternative plasticizers was expected to rise from 12% of the global market in 2005 to 40% by 2022. nih.gov
Policy implications are complex. The primary policy goal is to reduce public health risks from hazardous chemicals. The regulation of individual substances is a time-consuming process. europa.eu A key policy challenge is ensuring that the substitute chemical is indeed safer and does not lead to "regrettable substitution," where one hazardous chemical is replaced by another that is later found to have its own problems. nih.goveuropa.eu This necessitates robust and forward-looking chemical management policies that encourage the development of substances that are "safe and sustainable by design." europa.eu Furthermore, the global nature of supply chains means that while some regions like the EU have strict regulations, consumer articles imported from regions with less stringent rules can still contain restricted substances, highlighting the need for international cooperation and harmonized standards. hbm4eu.eu The economic and environmental costs of plastic pollution as a whole are also a major consideration in the broader policy landscape, with studies suggesting that the costs of inaction on plastic pollution could be significantly higher than the costs of action. researchgate.net
Academic Discourse on the "Regrettable Substitution" Paradigm
The concept of "regrettable substitution" is a central theme in the academic and policy discourse surrounding this compound (DINCH) and other phthalate alternatives. europa.eu A regrettable substitution occurs when a chemical identified as hazardous is replaced by a substitute that is later discovered to also have harmful properties, sometimes different from the original chemical. nih.gov This paradigm highlights a potential failure in the chemical management process, where a narrow focus on avoiding a specific known hazard can lead to the adoption of an alternative with uncharacterized or different risks. nih.gov
The academic debate around DINCH often frames it as a case study for the regrettable substitution dilemma. researchgate.netstonybrook.edunih.gov On one hand, DINCH was developed and marketed as a safer alternative specifically because it lacks the aromatic phthalate structure associated with the reproductive toxicity of compounds like DEHP. researchgate.netacs.org Initial toxicological profiles supported this view, leading to its widespread adoption. acs.org
On the other hand, a growing body of scientific research calls for caution. researchgate.netnih.gov Some studies suggest that while DINCH may be less toxic than DEHP in some respects, it is not biologically inert and may present other potential hazards. europa.eubohrium.com For example, research has pointed to potential effects on metabolic processes, the induction of oxidative stress, and inflammatory responses in in-vitro models. muhc.cabohrium.com Human biomonitoring data has shown a clear trend of increasing exposure to DINCH in the population, which corresponds with the decline in the use of regulated phthalates. ethz.cheuropa.eu
The discourse on regrettable substitution emphasizes several key issues:
Data Gaps: A common cause of regrettable substitution is the lack of comprehensive hazard data for the replacement chemical before it enters the market on a large scale. nih.gov The volume of published research on emerging plasticizers has historically been much lower than for legacy phthalates. nih.gov
Trading Hazards: A substitute might be chosen because it doesn't have the specific hazard of the original chemical (e.g., reproductive toxicity), but it may have other, less-studied adverse effects. nih.gov
Failure to Consider the Life Cycle: A full assessment should consider the entire life cycle of the chemical, from production to disposal, to avoid shifting problems from one stage to another. nih.gov
To avoid regrettable substitutions, academics and some regulatory bodies advocate for a more holistic approach to chemical assessment. This includes "green toxicology" and designing chemicals to be "safe and sustainable by design," which involves a thorough evaluation of potential hazards early in the development process. europa.eunih.gov The goal is to move beyond a one-by-one substitution model and toward a system that ensures new chemicals are fundamentally safer than those they replace. nih.gov
Comparative Research on Diisononyl Cyclohexanedicarboxylate and Other Plasticizer Alternatives
Performance Comparison in Polymeric Applications
Diisononyl cyclohexanedicarboxylate (DINCH) has been developed as a primary alternative to traditional phthalate (B1215562) plasticizers, particularly in sensitive applications. Its performance in polymeric materials, most notably polyvinyl chloride (PVC), is a critical factor in its adoption.
DINCH is recognized for its compatibility with PVC and other polar polymers, often requiring only minor adjustments to formulation and processing parameters when substituting for phthalates. basf.com A key advantage of DINCH is its superior low-temperature performance, offering enhanced cold flexibility compared to dioctyl phthalate (DOP) and diisononyl phthalate (DINP). basf.com In plastisol applications, DINCH contributes to a lower initial viscosity and better viscosity stability over time. basf.comperstorp.com
However, in terms of volatility, some studies indicate that DINCH may have higher volatility compared to other non-phthalate alternatives like pentaerythritol (B129877) tetravalerate (PETV) and slightly higher than dioctyl terephthalate (B1205515) (DOTP). perstorp.com Conversely, tris(2-ethylhexyl) trimellitate (TOTM) demonstrates the best performance regarding low migration and volatility. basf.com Research comparing DINCH to DEHP has shown that DINCH's migration into enteral feeding solutions can be significantly lower, a crucial factor for its use in medical devices. nih.gov The substitution of the aromatic benzene (B151609) ring in phthalates with a cyclohexane (B81311) ring in DINCH is a key structural difference that reduces its interaction with PVC and lowers its leaching potential. nih.govunipi.it
| Plasticizer | Key Performance Characteristics | Primary Applications |
|---|---|---|
| This compound (DINCH) | Excellent low-temperature flexibility, good viscosity stability in plastisols, lower migration than DEHP in some applications. basf.comperstorp.comnih.gov | Medical devices, toys, food contact materials. basf.comnih.gov |
| Dioctyl terephthalate (DOTP) | Low volatility and good thermal stability. perstorp.comthesuntek.com | General purpose PVC, wires & cables, automotive. oup.com |
| Tris(2-ethylhexyl) trimellitate (TOTM) | Very low volatility and migration, excellent high-temperature performance. basf.comnih.gov | High-temperature applications like wire and cable insulation. basf.comnih.gov |
| Diisononyl phthalate (DINP) | Good overall performance, cost-effective. marketsandmarkets.com | General purpose PVC applications. marketsandmarkets.comyuanlongchem.com |
| Dioctyl phthalate (DOP) | High plasticizing efficiency. hallstarindustrial.com | Formerly widespread, now restricted in many applications. yuanlongchem.com |
Comparative Environmental Fate and Transport Studies
Plasticizers are not chemically bound to the polymer matrix and can be released into the environment. nih.gov While many plasticizers can degrade within weeks to months, they have also been shown to persist in soil for much longer periods. publish.csiro.aupublish.csiro.au The environmental fate of traditional phthalates has been extensively studied, but comprehensive data on emerging alternatives like DINCH are still being gathered. publish.csiro.aupublish.csiro.auresearchgate.net
DINCH is reported to be biodegradable, a favorable characteristic for an alternative plasticizer. researchgate.net However, its classification as "readily biodegradable" has been debated. acs.org The lipophilicity of plasticizers, indicated by their LogKow values, suggests a potential for bioaccumulation. nih.gov Adipates, and cyclohexane dicarboxylic acids like DINCH, have high LogKow values, which may indicate a tendency to accumulate in organisms. nih.gov
The transport of plasticizers can occur over long distances through atmospheric and oceanic currents, leading to their presence in remote environments. publish.csiro.aupublish.csiro.au The volatility of a plasticizer influences its potential for atmospheric transport. unipi.it
| Plasticizer | Key Environmental Fate Characteristics |
|---|---|
| This compound (DINCH) | Considered biodegradable, though the rate is debated. researchgate.netacs.org High lipophilicity suggests potential for bioaccumulation. nih.gov |
| Phthalate Esters (e.g., DEHP, DINP) | Known to persist in some environments and can be transported long distances. publish.csiro.aupublish.csiro.au Some are considered toxic to aquatic organisms. nih.gov |
| Adipate Esters (e.g., DEHA) | High lipophilicity indicates a potential for bioaccumulation. nih.gov |
| Terephthalates (e.g., DEHT/DOTP) | Generally considered to have a more favorable environmental profile than traditional phthalates. nih.gov |
Comparative Mechanistic Toxicological Investigations
The toxicological profile of DINCH is a subject of ongoing research, particularly in comparison to the phthalates it is designed to replace. While DINCH was introduced as a safer alternative, studies are exploring its biological activity at the cellular and molecular level. sciencedaily.com
Several studies have investigated the interaction of DINCH and its metabolites with nuclear receptors, which are key regulators of many physiological processes. Research has shown that DINCH and its metabolite, monoisononylcyclohexane-1,2-dicarboxylic acid ester (MINCH), can affect pathways regulated by the peroxisome proliferator-activated receptor (PPAR). nih.gov Specifically, the PPAR-α pathway, which is involved in lipid metabolism, has been identified as a target. nih.gov In-vitro studies on 3T3-L1 cells showed that both DINP and DINCH could alter the expression of genes related to lipid metabolism, including upregulating Pparγ and Pparα. researchgate.netnih.gov However, the comparative analysis suggested that DINP might be more effective in regulating lipid metabolism than DINCH. nih.gov
Other research has pointed to DINCH affecting lipid droplet numbers and inducing oxidative stress in certain cell lines. oup.comoup.com Cytotoxicity and genotoxicity studies have produced mixed results. For instance, one study found that DINCH induced cytotoxicity in kidney cells after 48 hours of exposure but not in liver cells, and while it did not cause significant chromosomal damage, it did produce transient oxidative DNA damage in liver cells. acs.org In contrast, another study reported that DEHP, DINP, and DINCH were cytotoxic at high concentrations after seven days of exposure, with their metabolites being even more cytotoxic. acs.org
Trends and Drivers in the Evolution of Plasticizer Markets and Research
The global plasticizers market is undergoing a significant transformation, driven by regulatory pressures, increasing consumer awareness of health and environmental issues, and technological advancements.
A major driver of change is the stringent regulation of certain phthalate plasticizers due to their potential health risks. grandviewresearch.comemergenresearch.com This has led to a pronounced shift toward non-phthalate alternatives like DINCH and bio-based plasticizers. fortunebusinessinsights.comstratviewresearch.com The non-phthalate plasticizer market is experiencing robust growth, with a compound annual growth rate (CAGR) projected to be between 4.25% and 4.9%. grandviewresearch.comemergenresearch.comvirtuemarketresearch.com
The global plasticizers market size is substantial, valued in the billions of dollars, and is expected to continue to grow. marketsandmarkets.comfortunebusinessinsights.comprecedenceresearch.com The Asia-Pacific region, particularly China and India, dominates the market due to rapid industrialization, urbanization, and a burgeoning construction industry, which is a major consumer of plasticized PVC for applications like flooring, wall coverings, and wires and cables. grandviewresearch.comemergenresearch.comfortunebusinessinsights.comstratviewresearch.com
Research and development in the plasticizer field are increasingly focused on sustainable solutions. There is a significant trend towards the development of bio-based plasticizers derived from renewable resources such as vegetable oils, citrates, and other biomass. grandviewresearch.comrsc.orgresearchgate.netfuturemarketinsights.com These bio-plasticizers aim to offer improved environmental profiles, including biodegradability and lower toxicity, while maintaining high performance. kinampark.comresearchgate.net The goal is to create "green" plasticizers that are effective, economically viable, and have minimal environmental and health impacts. nih.govkinampark.com This innovation is crucial for meeting both regulatory requirements and growing consumer demand for safer, more sustainable products. stratviewresearch.com
Q & A
Q. What are the established methods for synthesizing DINCH, and how do catalyst systems influence yield and selectivity?
DINCH is synthesized via catalytic hydrogenation of diisononyl phthalate (DINP). A Co-modified Ru/γ-Al₂O₃ catalyst demonstrates high efficiency, achieving 99.4% yield and 100% selectivity under optimized conditions (2 MPa pressure, 120°C, 5 hours) . Key variables include:
- Catalyst composition : Synergistic effects between Ru (1%) and Co (0.5%) enhance hydrogenation activity.
- Reaction parameters : Temperature and pressure influence reaction kinetics and side-product formation.
- Stability : The catalyst retains >99% yield after six cycles, attributed to uniform metal dispersion and structural integrity .
Q. What analytical techniques are critical for characterizing DINCH purity and structural integrity?
- Chromatography (GC-MS/HPLC) : Quantifies residual DINP and detects degradation products.
- Spectroscopy (FTIR, NMR) : Confirms ester group reduction (C=C bond saturation) post-hydrogenation.
- Surface analysis (BET, XRD, TEM) : Evaluates catalyst morphology and pore structure, which correlate with catalytic performance .
Q. Why is DINCH considered a safer alternative to ortho-phthalates like DEHP?
DINCH lacks the aromatic ring structure of phthalates, reducing endocrine-disrupting potential. Toxicokinetic studies in rats show rapid excretion (primarily via feces) and no bioaccumulation. Major metabolites include cyclohexanedicarboxylic acid and monoisononyl cyclohexanedicarboxylate, which exhibit lower toxicity compared to phthalate metabolites .
Advanced Research Questions
Q. How can researchers reconcile contradictions in toxicity data between older studies and recent findings?
The U.S. EPA’s 2024 draft assessment excluded studies published after 2019 unless submitted to their docket, creating potential gaps . To address discrepancies:
Q. What experimental designs optimize catalytic hydrogenation of DINP to DINCH for industrial scalability?
- DoE (Design of Experiments) : Vary catalyst loading (0.5–2.0 wt%), H₂ pressure (1–4 MPa), and temperature (80–150°C) to map yield/selectivity trade-offs.
- In-situ spectroscopy : Monitor reaction progress via FTIR to identify intermediate species and optimize termination points.
- Pilot-scale testing : Validate lab results using continuous-flow reactors to assess catalyst longevity and heat/mass transfer effects .
Q. What are the implications of DINCH’s variable isomeric composition on material properties?
DINCH is a mixture of cyclohexane-1,2-dicarboxylate isomers, which influence plasticizer compatibility and polymer flexibility. Advanced NMR or chiral GC can resolve isomer ratios. Studies suggest branched isomers (e.g., 7-methyloctyl derivatives) enhance thermal stability in PVC matrices .
Data Gaps and Methodological Challenges
Q. How can researchers address the lack of ecological toxicity data for DINCH?
Current SDS documents report no ecotoxicity, persistence, or bioaccumulation data . Proposed strategies:
Q. What role does DINCH play in advanced material applications beyond PVC plasticization?
Emerging studies explore DINCH as a co-plasticizer in:
- Biodegradable polymers : Enhances flexibility in PLA/PHA blends without compromising compostability.
- Metal-organic frameworks (MOFs) : Acts as a pore-size modifier in gas storage materials, though compatibility with carboxylate-based ligands requires further study .
Tables
Q. Table 1. Key Parameters for Catalytic Hydrogenation of DINP to DINCH
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
